molecular formula C14H12FNO B12988738 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12988738
M. Wt: 229.25 g/mol
InChI Key: BRAOHWIUZXJCRJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The benzo[1,4]oxazine core structure is a privileged motif in drug discovery, and derivatives like this one are frequently explored for their diverse biological activities. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Potential This chemical scaffold shows promise in early-stage research for several therapeutic areas. Structurally related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been identified as potent antagonists for the 5-HT6 receptor, a target of interest for neurological disorders . Furthermore, closely analogous dihydro-1,3-oxazine compounds have demonstrated notable in vitro antimicrobial efficacy against a range of Gram-positive bacteria, such as Staphylococcus aureus , and pathogenic fungi, including Candida albicans . The fluorophenyl substitution is a common feature in drug design, often used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Research into similar ester-functionalized benzo[1,4]oxazinones has also revealed specific, potent cytotoxicity against certain cancer cell lines, such as ovarian carcinoma (A2780), suggesting the scaffold's potential as a starting point for developing anticancer agents . Synthesis and Characteristics Compounds within this class can be synthesized through efficient and eco-friendly methods, such as a Mannich-type condensation-cyclization reaction performed in water at ambient temperature . Researchers value this scaffold for its synthetic accessibility and the ability to introduce diverse substitutions for structure-activity relationship (SAR) studies. This product is provided for research use only to support the scientific community in advancing the discovery of new biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H12FNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8,13,16H,9H2

InChI Key

BRAOHWIUZXJCRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazine ring. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1.1 Pharmacological Properties

Recent studies have highlighted the pharmacological potential of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. These compounds exhibit various biological activities, including:

  • Antifungal Activity : Research indicates that aryl-fused 1,4-oxazine derivatives possess antifungal properties, making them suitable candidates for developing new antifungal agents .
  • Antifeedant Properties : The compound has shown potential as an antifeedant in pest control, which is crucial for agricultural applications .
  • Ferroptosis Inhibition : A study demonstrated that certain derivatives of benzo[b][1,4]oxazine exhibit significant inhibitory effects against ferroptosis—a form of programmed cell death associated with various diseases. One derivative showed an EC50 value of approximately 50 nM in inhibiting ferroptosis across multiple cell lines .

Antifungal Studies

In a recent study investigating the antifungal properties of various oxazine derivatives, researchers synthesized a series of compounds and evaluated their activity against common fungal pathogens. The results indicated that specific substitutions on the oxazine ring significantly enhanced antifungal efficacy, suggesting that structural modifications can lead to improved bioactivity .

Ferroptosis Inhibition in Liver Injury Models

A notable case study involved the evaluation of NYY-6a, a derivative of benzo[b][1,4]oxazine, in a mouse model of acute liver injury induced by Concanavalin A (ConA). The compound demonstrated significant protective effects against liver damage by inhibiting lipid peroxidation and reducing markers of inflammation. This highlights its potential as a therapeutic agent for treating ferroptosis-related pathologies .

Data Summary Table

Application AreaActivity TypeKey Findings
PharmacologyAntifungalEffective against fungal pathogens
AgrochemistryAntifeedantPotential use in pest control
TherapeuticsFerroptosis InhibitionSignificant inhibition observed in liver injury models

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Substituent Position and Bioactivity

The benzoxazine core allows diverse substitutions, significantly altering pharmacological profiles:

  • TTZ-1 and TTZ-2 : These analogs feature a 2,8-disubstituted benzoxazine core with a hydrophobic chain at position 6. They inhibit Protein S-a, demonstrating the importance of lipophilic substituents for enzyme targeting .
  • Compound 61 : Contains a pyrimidinyl-indole substituent, showing activity against Mycobacterium tuberculosis CYP121A1. The indole moiety enhances target binding through π-π interactions .
  • S45: A quinazoline-linked dimeric benzoxazine with underexplored bioactivity, highlighting structural adaptability for novel targets .

Key Insight : Position 3 substitutions (e.g., 4-fluorophenyl) often enhance receptor affinity, while position 8 modifications (e.g., bromo, piperazinyl) influence solubility and off-target effects .

Electronic and Steric Effects of Substituents

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in 11g (IC50: 33% yield) offers superior metabolic stability compared to 3-chlorophenyl analogs (e.g., 19 ), where chlorine’s bulkiness reduces 5-HT6 receptor affinity (Ki = 1,260 nM vs. 16–25 nM for fluorinated derivatives) .
  • Nitro vs. Methoxy Groups : The nitro group in 11g increases electron-withdrawing effects, enhancing anti-proliferative activity (HRMS: m/z 403.10655) compared to methoxy-substituted 5e (HRMS: m/z 397.19073), which prioritizes hydrogen bonding .

Physicochemical Properties

Compound Substituents XLogP3 Topological PSA (Ų) Melting Point (°C) Bioactivity Target
11g (4-nitrophenyl) 3-(4-Fluorophenyl), 7-OCH3 1.7 33.7 139–141 Anti-proliferative
5e (4-methoxyphenyl) 3-(4-Fluorophenyl), 4-OCH3 2.1 41.2 101–103 Dual receptor modulation
TTZ-1 2-TTZ head, 8-hydrophobic chain 3.5 78.4 N/A Protein S-a inhibition
20 4-Benzyl, 8-piperazinyl 1.9 58.3 N/A Low 5-HT6 affinity (Ki = 1,260 nM)

Notes:

  • Lower XLogP3 (e.g., 11g ) correlates with improved aqueous solubility, critical for oral bioavailability.
  • High PSA (>60 Ų) in TTZ-1 suggests membrane permeability challenges .

Structure-Activity Relationship (SAR) Trends

Position 3 : Aromatic groups (4-fluorophenyl, 4-methoxyphenyl) enhance target binding via hydrophobic and dipole interactions.

Position 4 : Electron-deficient groups (e.g., nitro in 11g ) improve anti-cancer activity, while electron-rich groups (e.g., methoxy in 5e ) favor receptor agonism.

Position 8 : Bulky substituents (e.g., bromo, piperazinyl) reduce off-target effects but may lower CNS penetration .

Biological Activity

The compound 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is part of a larger class of benzo[1,4]oxazine derivatives which have garnered attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C15H14FN
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 1400566-23-5

1. 5-HT6 Receptor Antagonism

Research indicates that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antagonistic activity at the 5-HT6 receptor , which is implicated in various neurological disorders. A study demonstrated that certain derivatives showed subnanomolar affinities for the receptor and favorable brain penetration in rat models, suggesting potential applications in treating conditions such as depression and cognitive dysfunctions associated with Alzheimer's disease .

2. Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Another notable activity is the selective inhibition of CDK9 , which plays a crucial role in regulating transcription and cell cycle progression. A derivative identified as compound 32k was shown to induce apoptosis in hematologic malignancies by decreasing levels of phosphorylated RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc in vitro. Furthermore, this compound exhibited significant antitumor efficacy in xenograft models derived from various hematological tumors .

3. Neuroprotective Effects

In vitro studies have highlighted the neuroprotective properties of fluorinated benzo[1,4]oxazine derivatives against amyloid-beta (Aβ) toxicity. These compounds were found to block toxic effects on long-term potentiation (LTP) in rat brain slices, suggesting their potential utility in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of these compounds can be linked to their structural features. For instance, the presence of the fluorophenyl group enhances lipophilicity and receptor binding affinity. The relationship between structure and biological activity has been explored extensively, indicating that modifications to the oxazine ring can significantly alter pharmacological profiles.

Case Studies

StudyCompound TestedBiological ActivityOutcome
Various 3,4-dihydro derivatives5-HT6 receptor antagonismSubnanomolar affinities observed
Compound 32kCDK9 inhibitionInduced apoptosis in hematological cancer cells
Fluorinated oxazinesNeuroprotection against Aβ toxicityBlocked LTP toxicity in rat models

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